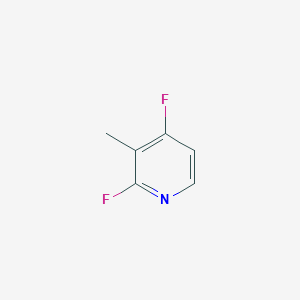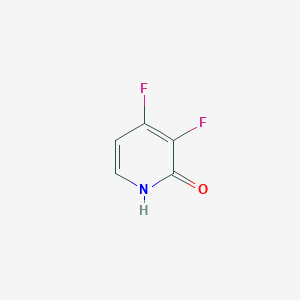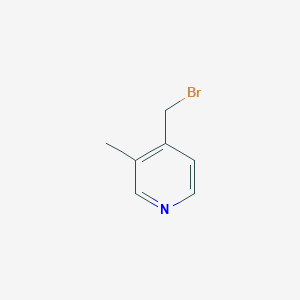
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H26FN5OS and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Agent : Novel 1,5-disubstituted pyrazole derivatives have demonstrated significant antibacterial and antifungal activities. This includes compounds with structures similar to the specified chemical, exhibiting good activity against various bacterial strains such as S. aureus, E. coli, and P. aeruginosa, as well as against fungal strains like C. albicans (Sanjeeva, Narendra, & Venkata, 2022).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : Research on compounds structurally similar to the specified chemical has led to the development of efficient synthesis methods. These methods involve various chemical reactions and have been used to create compounds with potential applications in medicinal chemistry. The structural and chemical properties of these compounds are characterized using techniques like NMR, IR, and mass spectral analysis (Moreno-Fuquen et al., 2019).
Pharmacological Studies
- Antipsychotic Potential : Certain pyrazole derivatives, which share structural similarities with the compound , have shown potential as antipsychotic agents in pharmacological evaluations. These studies suggest the possibility of the specified compound having similar pharmacological properties (Wise et al., 1987).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-amine, which is synthesized from 4-ethylbenzaldehyde, 2-amino-4-methylthiazole, and hydrazine hydrate. The second intermediate is 4-(4-fluorophenyl)piperazine, which is synthesized from 4-fluoroaniline and piperazine. These two intermediates are then coupled using (4-(4-fluorophenyl)piperazin-1-yl)methanone as a coupling agent to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "2-amino-4-methylthiazole", "hydrazine hydrate", "4-fluoroaniline", "piperazine", "(4-(4-fluorophenyl)piperazin-1-yl)methanone" ], "Reaction": [ "Synthesis of 3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-amine:", "Step 1: 4-ethylbenzaldehyde is reacted with 2-amino-4-methylthiazole in the presence of a base to form the corresponding Schiff base.", "Step 2: The Schiff base is then reduced using hydrazine hydrate to form the amine intermediate.", "Synthesis of 4-(4-fluorophenyl)piperazine:", "Step 1: 4-fluoroaniline is reacted with piperazine in the presence of a base to form the corresponding piperazine intermediate.", "Synthesis of the final product:", "Step 1: (4-(4-fluorophenyl)piperazin-1-yl)methanone is reacted with the amine intermediate in the presence of a base to form the coupled intermediate.", "Step 2: The coupled intermediate is then treated with an acid to form the final product." ] } | |
Numéro CAS |
1239469-43-2 |
Formule moléculaire |
C26H26FN5OS |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
[5-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H26FN5OS/c1-3-18-4-6-19(7-5-18)25-28-17(2)24(34-25)22-16-23(30-29-22)26(33)32-14-12-31(13-15-32)21-10-8-20(27)9-11-21/h4-11,16H,3,12-15H2,1-2H3,(H,29,30) |
Clé InChI |
UGSASEZYCIGPGY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





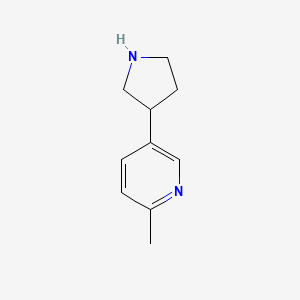
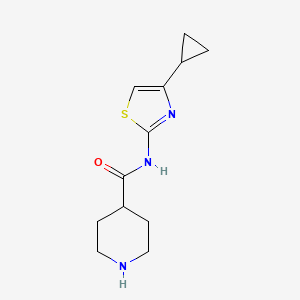
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-fluorophenoxy)butanamide;hydrochloride](/img/structure/B1651089.png)

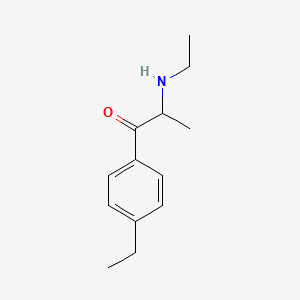
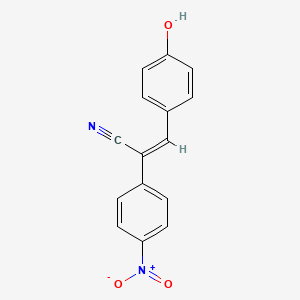
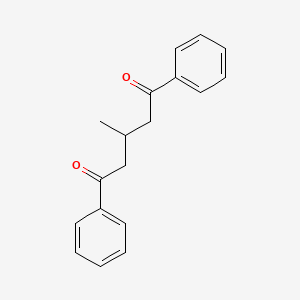
![[4-(Methanesulfonylmethyl)phenyl]methanol](/img/structure/B1651098.png)

